4-Phenyl-2,3-dihydrothiophene 1,1-dioxide
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Overview
Description
4-Phenyl-2,3-dihydrothiophene 1,1-dioxide is an organic compound belonging to the class of sulfolenes. It is characterized by a five-membered ring containing sulfur and oxygen atoms, with a phenyl group attached to the fourth carbon. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide typically involves the reaction of 2,3-dihydrothiophene 1,1-dioxide with phenyl-substituted reagents. One common method includes the use of benzonitrile oxide, which is generated in situ from hydroxamic acid chloride and its mesityl analog. This reaction yields a mixture of regioisomers with a significant predominance of the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of strong bases such as lithium hexamethyldisilazide (LiHMDS) for deprotonation and subsequent alkylation with dihaloalkanes is a common approach .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thioether.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
4-Phenyl-2,3-dihydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide exerts its effects involves its ability to undergo various chemical transformations. The sulfone group is highly reactive, allowing the compound to participate in oxidation and reduction reactions. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes and receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
2,3-Dihydrothiophene 1,1-dioxide: Lacks the phenyl group, making it less reactive in certain substitution reactions.
4-Phenyl-2,3-dihydrothiophene: Lacks the sulfone group, reducing its reactivity in oxidation and reduction reactions.
2,3,3,4-Tetrachloro-2,3-dihydrothiophene 1,1-dioxide: Contains additional chlorine atoms, altering its chemical properties and reactivity.
Uniqueness: 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide is unique due to the presence of both a phenyl group and a sulfone group, which confer distinct reactivity and stability. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications .
Properties
CAS No. |
57465-43-7 |
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Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
4-phenyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
OYADUSJXUNXFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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